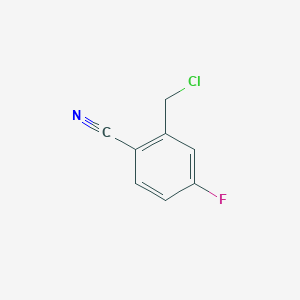

2-(Chloromethyl)-4-fluorobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Chloromethyl)-4-fluorobenzonitrile (CMFB) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless liquid at room temperature and has a boiling point of 105°C. CMFB is a versatile compound with a range of interesting properties, including high reactivity and low volatility. It is used in a variety of synthetic reactions, such as the synthesis of pharmaceuticals, polymers, and other organic compounds. In addition, it has been used in the development of new materials, such as polymers, for industrial applications.

Aplicaciones Científicas De Investigación

Synthesis Processes

2-(Chloromethyl)-4-fluorobenzonitrile and its derivatives have been extensively studied for their role in various synthesis processes. For example, the synthesis of 4-Fluorobenzonitrile from 4-chlorobenzonitrile using potassium fluoride in non-polar solvents demonstrates the compound's utility in creating high-purity chemicals (S. Zhi, 2001). Similarly, 2-bromo-3-fluorobenzonitrile has been synthesized via halodeboronation of aryl boronic acids, illustrating the versatility of these compounds in chemical synthesis (Ronald H. Szumigala et al., 2004).

Structural and Electronic Properties

Studies on the structural and electronic properties of monofluorobenzonitriles, including 2-(Chloromethyl)-4-fluorobenzonitrile, have revealed important insights. For instance, an energetic and structural study on various fluorobenzonitriles provided data on their standard molar enthalpies of formation and vapor pressures, contributing to our understanding of their physical properties (M. Ribeiro da Silva et al., 2012).

Chemical Fixation of Carbon Dioxide

A significant application of 2-aminobenzonitriles, closely related to 2-(Chloromethyl)-4-fluorobenzonitrile, is in the chemical fixation of CO2. This process demonstrates the potential of these compounds in environmental chemistry and green technology (Toshihiro Kimura et al., 2012).

Synthesis of Mercaptobenzonitriles

The synthesis of mercaptobenzonitriles from fluorobenzonitriles shows the adaptability of these compounds in creating synthetically useful halo-substituted mercaptobenzonitriles (Tony Taldone et al., 2012).

Pharmaceutical Impurities

In the pharmaceutical industry, 2-(Chloromethyl)-4-fluorobenzonitrile is significant for understanding the formation of impurities in drugs like letrozole (Zhai Ping & Shao Mingran, 2015).

Radiofluorination

The compound has been used in radiofluorination, demonstrating its potential in radiopharmaceuticals (B. Zlatopolskiy et al., 2012).

Spectroscopic Analysis

Spectroscopic analysis of derivatives like 4-fluorobenzonitrile provides valuable information about the substitution effects of fluorine atoms and cyano groups on transition energy, aiding in the understanding of their chemical behavior (Yan Zhao et al., 2018).

Metal-Mediated Coupling

An example of metal-mediated coupling of 4-fluorobenzonitrile shows the formation of complex structures like thorium(IV) tetraazametallacycles, highlighting its role in advanced chemical synthesis (E. Schelter et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

2-(chloromethyl)-4-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFKXOFHBHPDAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-4-fluorobenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[[4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenoxy]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2374852.png)

![N-[Cyclobutyl(phenyl)methyl]oxirane-2-carboxamide](/img/structure/B2374858.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374862.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2374866.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2374871.png)

![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2374872.png)